molecular formula C18H14ClFS B8351939 (4-Fluorophenyl)diphenylsulfonium chloride

(4-Fluorophenyl)diphenylsulfonium chloride

Cat. No. B8351939
M. Wt: 316.8 g/mol
InChI Key: DOHFROZTNQCWIR-UHFFFAOYSA-M
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Patent
US08173354B2

Procedure details

Diphenyl sulfoxide, 40 g (0.2 mole), was dissolved in 400 g of dichloromethane, which was stirred under ice cooling. At a temperature below 20° C., 65 g (0.6 mole) of trimethylsilyl chloride was added dropwise to the solution, which was allowed to mature for 30 minutes at the temperature. Then, a Grignard reagent which had been prepared from 14.6 g (0.6 mole) of metallic magnesium, 78.3 g (0.6 mole) of 4-fluorochlorobenzene and 180 g of tetrahydrofuran (THF) was added dropwise at a temperature below 20° C. The reaction solution was allowed to mature for one hour, after which 50 g of water at a temperature below 20° C. was added to quench the reaction. To this solution, 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether were further added. The water layer was separated and washed with 100 g of diethyl ether, yielding an aqueous solution of 4-fluorophenyldiphenylsulfonium chloride. The compound in aqueous solution form was used in the subsequent reaction without further isolation.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
78.3 g
Type
reactant
Reaction Step Four
Quantity
180 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([Cl:19])(C)C.[Mg].[F:21][C:22]1[CH:27]=[CH:26][C:25](Cl)=[CH:24][CH:23]=1.Cl>ClCCl.C(OCC)C.O.O1CCCC1>[Cl-:19].[F:21][C:22]1[CH:27]=[CH:26][C:25]([S+:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:24][CH:23]=1 |f:9.10|

Inputs

Step One
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
400 g
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
78.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Cl
Name
Quantity
180 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Name
Quantity
200 g
Type
solvent
Smiles
C(C)OCC
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
which was stirred under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a temperature below 20° C
WAIT
Type
WAIT
Details
to mature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The water layer was separated
WASH
Type
WASH
Details
washed with 100 g of diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Cl-].FC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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